molecular formula C6H7NO7S B1682710 1-Acetoxy-2,5-dioxopyrrolidine-3-sulfonic acid CAS No. 152305-87-8

1-Acetoxy-2,5-dioxopyrrolidine-3-sulfonic acid

Cat. No. B1682710
M. Wt: 237.19 g/mol
InChI Key: MDUQWFYJHRLNRN-UHFFFAOYSA-N
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Description

1-Acetoxy-2,5-dioxopyrrolidine-3-sulfonic acid, also known as Sulfo-NHS-Acetate, is an organic compound . It is used as a PROTAC linker, which is composed of alkyl chains . This compound can be used to synthesize a range of PROTACs .


Synthesis Analysis

The synthesis of 1-Acetoxy-2,5-dioxopyrrolidine-3-sulfonic acid involves the reaction of 2,5-dioxopyrrolidine-3-sulfonic acid (DPTS), an intermediate compound, with ethanol in the presence of acetic anhydride and a base .


Molecular Structure Analysis

The molecular formula of 1-Acetoxy-2,5-dioxopyrrolidine-3-sulfonic acid is C6H7NO7S . The InChI Key is MDUQWFYJHRLNRN-UHFFFAOYSA-N . The Canonical SMILES representation is CC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)O .


Chemical Reactions Analysis

1-Acetoxy-2,5-dioxopyrrolidine-3-sulfonic acid has been shown to form a multicomponent complex with dinitrogenase reductase-activating glycohydrolase (DRAG) and membrane proteins in the presence of glutaraldehyde and EDC/NHS .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 237.19 g/mol . It has a density of 1.8 g/cm3 . The compound is stored under the recommended conditions in the Certificate of Analysis .

Scientific Research Applications

Catalytic Activities and Synthesis Methods

  • Sulfonic acid functionalized pyridinium chloride has been synthesized as a novel Bronsted acidic ionic liquid and characterized, showing high efficiency as a homogeneous and reusable catalyst for the preparation of hexahydroquinolines through one-pot multi-component condensation under solvent-free conditions (Khazaei et al., 2013).
  • The Pummerer rearrangement of 1-deoxy-5-thioglucopyranose derivatives has been shown to proceed regioselectively, employing a methodology that could be applied to the synthesis of various thiosaccharides and demonstrating the versatility of sulfonic acid derivatives in synthesis reactions (Fujita et al., 2004).

Chemical Reactions and Material Properties

  • The synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes and their base-induced chemiluminescence has been explored, demonstrating the potential of sulfonic acid derivatives in the development of novel chemiluminescent materials (Watanabe et al., 2010).
  • Sulfamic acid has been used as an efficient and green alternative catalyst for the acetolysis of cyclic ethers, highlighting the environmental benefits and the potential for sustainable chemical processes using sulfonic acid derivatives (Wang et al., 2004).

properties

IUPAC Name

1-acetyloxy-2,5-dioxopyrrolidine-3-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO7S/c1-3(8)14-7-5(9)2-4(6(7)10)15(11,12)13/h4H,2H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDUQWFYJHRLNRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90934466
Record name 1-(Acetyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90934466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetoxy-2,5-dioxopyrrolidine-3-sulfonic acid

CAS RN

152305-87-8
Record name Sulfosuccinimidyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152305878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Acetyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90934466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sulphosuccinimidyl acetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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